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Compound of Interest |

Compound Name: 2-Hydroxy-2-phenylbutyramide
CAS No.: 131802-71-6
Cat. No.: B166085

Introduction & Compound Profile
2-Hydroxy-2-phenylbutyramide (also known as

-ethyl-

-hydroxybenzeneacetamide) represents a class of

-hydroxy amides often encountered as metabolic products or synthetic intermediates in the
development of anticonvulsant drugs (e.g., related to Phenobarbital metabolites).

Accurate spectroscopic identification of this compound is challenging due to the chiral

gquaternary center at the C2 position, which induces diastereotopicity in the adjacent ethyl
group. This guide provides a definitive reference for validating the structure using Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Physicochemical Identity
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Property Data
IUPAC Name 2-Hydroxy-2-phenylbutanamide
CAS Registry 52839-87-9 (racemic)

Molecular Formula

Molecular Weight 179.22 g/mol

Melting Point 91-92 °C [1]

Soluble in DMSO, Methanol, Ethanol; Sparingly
SqubiIity soluble in

Key Structural Feature Quaternary Chiral Center (C2)

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming the identity of 2-
Hydroxy-2-phenylbutyramide, emphasizing the detection of diastereotopic protons and
specific fragmentation patterns.
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Unknown Sample

Step 1: IR Spectroscopy
(Check Functional Groups)

Amide I/l & OH Detected?

Yes

Step 2: 1H NMR (DMSO-d6)

(Check Connectivity)

Ethyl CH2 Diastereotopic?

Yes (Complex Multiplet) No (Missing Amide/OH)

Step 3: Mass Spectrometry
(Check Fragmentation)

No (Simple Quartet)

M-18 (H20) or
M-44 (CONH2)?

Identity Confirmed: Investigate Impurities
2-Hydroxy-2-phenylbutyramide (Nitrile/Acid)

Click to download full resolution via product page
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Caption: Logical workflow for the spectroscopic validation of 2-Hydroxy-2-phenylbutyramide,
highlighting the critical check for diastereotopicity in NMR.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[1][3][4]
Expertise & Causality: The Diastereotopic Effect

The most critical feature in the

NMR spectrum of this compound is the signal for the methylene (

) protons of the ethyl group. Because the adjacent carbon (C2) is a chiral center (bonded to Ph,
OH, Et, CONH2), the two protons on the

group are diastereotopic. They are chemically non-equivalent and will not appear as a simple
quartet. Instead, they typically manifest as two complex multiplets or a "doublet of quartets"
pattern due to geminal coupling (

Hz) and vicinal coupling to the methyl group.

Protocol:
e Solvent: DMSO-

is recommended over
. DMSO preserves the signals for the labile protons (OH and
), which are crucial for confirming the primary amide and tertiary alcohol.

e Concentration: 10-15 mg in 0.6 mL solvent.

Predicted NMR Data (400 MHz, DMSO- )
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Predicted NMR Data (100 MHz, DMSO- )
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Infrared (IR) Spectroscopy

Methodology: The preferred method is ATR (Attenuated Total Reflectance) on the neat solid. If

using KBr pellets, ensure the sample is strictly dry to prevent water bands from obscuring the

OH/NH region.

Diagnostic Bands: The spectrum will be dominated by the overlap of the hydroxyl and amide

functionalities.
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Wavenumber (

Vibration Mode Description
)
Broad, intense absorption. The
sharp N-H stretches
3400 — 3200 & _ ,
(asymmetric/symmetric) often
ride on the broader O-H band.
3060 Weak aromatic C-H stretch.
Aliphatic C-H stretches (ethyl
2980, 2940
group).
Amide | band. Strong and
1660 — 1680 characteristic of primary
amides.
Amide Il band. N-H bending
1590 - 1610 o
vibration.
Mono-substituted benzene ring
700, 750

out-of-plane bending.

Self-Validation Check:
e Impurity Alert: A sharp peak at 2250

indicates unreacted nitrile precursor (2-hydroxy-2-phenylbutyronitrile).

o Impurity Alert: A broad band shifting the carbonyl to 1700-1720

suggests hydrolysis to the carboxylic acid.

Mass Spectrometry (MS)[1][4][5]

Technique: GC-MS (Electron Impact, 70 eV). Direct Insertion Probe (DIP) is preferred if the
compound is thermally labile, though this amide is relatively stable.

Fragmentation Pathway
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The fragmentation is driven by

-cleavage adjacent to the hydroxyl group and the amide.

e Molecular lon (

): m/z 179 (Weak, often barely visible).

o Loss of Amide Group: The bond between the quaternary carbon and the carbonyl carbon is
fragile.

o Fragment mass: 135 m/z. This is the resonance-stabilized

-hydroxy carbocation (
).

e Loss of Ethyl Group:

o Fragment mass: 150 m/z.
e Phenyl Cation:

o miz77(

e Benzoyl Cation (Rearrangement):
o m/z 105 (
). Common in phenyl-substituted oxygenated compounds.

Quantitative Validation Table (Relative Abundance Estimate)

m/z Fragment Abundance Note
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1179 |

| <5% | Molecular ion. | | 161 |

| 10-20% | Dehydration (thermal or El induced). | | 150 |
| 20-40% | Loss of ethyl chain. | | 135 |

| 100% (Base Peak) |

-cleavage loss of

177

| 30-50% | Characteristic phenyl pattern. |

Experimental Protocols
Protocol A: NMR Sample Preparation

e Selection: Use a high-quality 5mm NMR tube free of scratches.

Solvent: Dispense 0.6 mL of DMSO-

(99.9% D).

Dissolution: Add 10 mg of 2-Hydroxy-2-phenylbutyramide. Cap and invert gently.

o Note: Do not heat excessively to dissolve, as this may induce H/D exchange with residual
water, broadening the OH/NH signals.

Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).

Validation: Verify the residual DMSO quintet at 2.50 ppm and water singlet at 3.33 ppm.

Protocol B: Synthesis of Reference Standard (Brief)

To ensure authoritative grounding, the origin of the spectral data is often derived from the
hydrolysis of the corresponding nitrile.

e Precursor: 2-Hydroxy-2-phenylbutyronitrile.

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b166085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Reagent: Conc.
or alkaline
(Radziszewski reaction).

» Condition: Stir at 0-20°C to prevent over-hydrolysis to the acid.

 Purification: Recrystallize from Ethanol/Water to achieve the melting point of 91-92°C [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxy-2-
phenylbutyramide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166085#spectroscopic-data-of-2-hydroxy-2-
phenylbutyramide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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